(3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone
Overview
Description
(3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Selective O-Demethylation in Bromination
A study by Çetinkaya et al. (2011) investigated the bromination of a compound similar to (3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone. They found that selective O-demethylation occurred during this process, leading to the formation of new bromophenol derivatives. This research highlights the compound's reactivity and potential for creating diverse derivatives through bromination (Çetinkaya, Menzek, Şahin, & Balaydın, 2011).
Antioxidant Activities and Enzyme Inhibition
Artunç et al. (2020) synthesized derivatives from this compound and evaluated their antioxidant activities. They found that some derivatives exhibited powerful antioxidant profiles, potentially more effective than standard compounds. Additionally, these derivatives were effective inhibitors for certain enzymes, suggesting their potential in medicinal chemistry (Artunç, Menzek, Taslimi, Gulcin, Kazaz, & Şahin, 2020).
Bromination and Structural Analysis
Çeti̇nkaya (2017) synthesized derivatives of this compound using bromination. The study also utilized density functional theory (DFT) for analyzing the structural parameters of the products. This work adds to the understanding of the compound's chemical properties and potential for forming structurally diverse derivatives (Çeti̇nkaya, 2017).
Clathrate Formation in Host-Guest Chemistry
Eto et al. (2011) explored the role of this compound derivatives in clathrate formation with benzene. Their research demonstrated that edge-to-face interaction between aromatic rings is crucial in the formation of these complexes. This finding is significant for understanding molecular interactions in host-guest chemistry (Eto, Yamaguchi, Shinohara, Ito, Yoshitake, & Harano, 2011).
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-13-8-5-11(9-14(13)21-2)15(17)10-3-6-12(7-4-10)16(18)19/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDQUXXBVWOUPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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